Butetamate

Description

Structure

3D Structure

Properties

IUPAC Name |

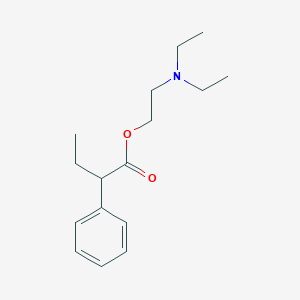

2-(diethylamino)ethyl 2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWHSYRZDLWQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045640 | |

| Record name | Butetamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14007-64-8 | |

| Record name | Butetamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14007-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butetamate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butetamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butetamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTETAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO6TC90PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Central Nervous System Mechanism of Action of Butetamate

Whitepaper: The Central and Peripheral Mechanisms of Butamirate in Cough Suppression

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate is a non-opioid, centrally acting antitussive agent widely used for the treatment of dry, non-productive cough.[1][2] Unlike traditional opioid-based cough suppressants, butamirate does not exhibit addiction potential and has a more favorable safety profile, particularly concerning respiratory depression.[1][3] Its mechanism of action is multifaceted, involving both a primary effect on the central nervous system and secondary peripheral actions that contribute to its overall therapeutic efficacy.

Central Nervous System (CNS) Mechanism of Action

The principal antitussive effect of butamirate is derived from its action on the central nervous system.[1][4][5]

2.1 Action on the Medulla Oblongata

Butamirate directly targets the cough center within the medulla oblongata of the brainstem.[1][3][4][5] This region of the brain is responsible for coordinating the complex motor patterns that constitute the cough reflex. By acting on the neural pathways within this center, butamirate effectively suppresses the cough reflex.[1] It is believed to increase the threshold for cough initiation, meaning a more potent stimulus is required to trigger a cough.[5]

2.2 Receptor Interaction

While the precise receptor interactions are not fully elucidated in all publicly available literature, some studies suggest that butamirate binds with high affinity to the dextromethorphan-binding site within the cough center of the guinea pig brain. This provides a potential molecular target for its central activity.

Peripheral Mechanisms of Action

In addition to its central effects, butamirate also exhibits peripheral activity that aids in cough suppression.

3.1 Bronchodilatory Effects

Butamirate possesses mild bronchodilatory properties, which contribute to the relaxation of airway smooth muscle.[2][4][5] This action can help to alleviate bronchospasm that may be associated with persistent coughing.

3.2 Anti-inflammatory Properties

Some evidence suggests that butamirate has anti-inflammatory effects within the respiratory tract.[1][6][7] By reducing inflammation, it can help to soothe irritation that may be a trigger for coughing.

Pharmacokinetics

The pharmacokinetic profile of butamirate allows for effective systemic distribution to its sites of action.

Table 1: Pharmacokinetic Parameters of Butamirate

| Parameter | Description | Data |

| Absorption | Rapid and complete following oral administration.[6][7] | Peak plasma concentrations are typically reached within 1 to 2 hours.[4] |

| Distribution | Widely distributed throughout the body, including respiratory tissues.[4] | Plasma protein binding is moderate.[4] |

| Metabolism | Extensively metabolized in the liver, primarily through hydrolysis, forming inactive metabolites such as Butamirate N-Oxide.[4][6] Cytochrome P450 enzymes are involved in its metabolism.[4] | - |

| Excretion | Metabolites are mainly excreted through the urine.[4][6] | The elimination half-life is approximately 4 to 8 hours.[4] |

Experimental Protocols

Detailed experimental protocols for butamirate are not extensively published. However, a generalized workflow for assessing the antitussive efficacy of a centrally acting agent like butamirate in a preclinical setting would typically involve the following steps.

Diagram: Generalized Experimental Workflow for Antitussive Efficacy Testing

Caption: A generalized workflow for preclinical evaluation of antitussive agents.

Signaling Pathways

The specific intracellular signaling pathways modulated by butamirate in the CNS are not well-defined in the available literature. However, a conceptual diagram of its proposed mechanism of action can be visualized.

Diagram: Proposed Signaling Pathway of Butamirate in the CNS

Caption: A conceptual diagram of butamirate's inhibitory action within the CNS cough center.

Clinical Considerations

Butamirate is generally well-tolerated, with side effects being infrequent and typically mild.

Table 2: Common and Rare Adverse Effects of Butamirate

| Category | Adverse Effects |

| Common | Drowsiness, Dizziness, Nausea, Gastrointestinal discomfort[4][6][8][9] |

| Rare | Allergic reactions (e.g., skin rash), Vertigo[4][10] |

Interactions can occur with other CNS depressants, such as sedatives and alcohol, potentially increasing sedation.[4]

Conclusion

Butamirate is an effective and safe non-opioid antitussive that acts primarily on the central nervous system to suppress the cough reflex. Its additional peripheral bronchodilatory and anti-inflammatory effects likely contribute to its overall therapeutic benefit. While the exact molecular targets and signaling pathways require further investigation, its action on the medullary cough center is well-established. The lack of addictive potential and respiratory depression makes it a valuable alternative to opioid-based cough suppressants. Further research is needed to delineate the specific mechanisms of butetamate and to understand the comparative pharmacology of these related compounds.

References

- 1. What is the mechanism of Butamirate Citrate? [synapse.patsnap.com]

- 2. What is Butamirate Citrate used for? [synapse.patsnap.com]

- 3. What is this compound Citrate used for? [synapse.patsnap.com]

- 4. Butamirate | Manasa Life Sciences [manasalifesciences.com]

- 5. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 6. mims.com [mims.com]

- 7. [Butamirate citrate in control of cough in respiratory tract inflammation] [pubmed.ncbi.nlm.nih.gov]

- 8. Butamirate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 9. What are the side effects of Butamirate Citrate? [synapse.patsnap.com]

- 10. Mirakof | 7.5 mg/5 ml | Syrup | মিরাকফ ৭.৫ মি.গ্রা./৫ মি.লি. সিরাপ | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

The Pharmacological Profile of Butamirate and Its Metabolites: A Technical Guide

Disclaimer: Initial research into the pharmacological profile of "Butetamate" yielded limited information, suggesting a potential misspelling in the topic inquiry. The structural similarity and the extensive pharmacological data available for "Butamirate," a widely used antitussive agent, indicate that this was the likely intended subject. This guide will focus on the pharmacological profile of Butamirate and its metabolites. Butamirate is structurally related to this compound, and 2-phenylbutyric acid is an intermediate in the synthesis of both compounds.[1]

Introduction

Butamirate, also known as butamirate citrate, is a non-opioid, centrally acting antitussive agent employed in the symptomatic treatment of non-productive (dry) cough.[2][3] It is chemically and pharmacologically distinct from opium alkaloids and does not induce dependence.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Butamirate and its primary metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics.

Mechanism of Action

Butamirate exerts its antitussive effects through a dual mechanism, involving both central and peripheral actions.

Central Action: Butamirate acts directly on the cough center located in the medulla oblongata of the brainstem to suppress the cough reflex.[2][3][5] While the precise molecular mechanism is not fully elucidated, studies have shown that Butamirate binds to the dextromethorphan-binding site in the guinea pig brain with high affinity.

Peripheral Action: In addition to its central effects, Butamirate exhibits bronchospasmolytic and anti-inflammatory properties.[2][4][5][6] The bronchospasmolytic activity helps to reduce resistance in the airways, which can be beneficial in conditions with an inflammatory component.[5]

The following diagram illustrates the proposed mechanism of action:

Pharmacokinetics

Butamirate is rapidly and completely absorbed after oral administration.[3][6] It is extensively metabolized, and both the parent compound and its metabolites are highly bound to plasma proteins.

Absorption and Distribution

-

Absorption: Rapidly absorbed with measurable plasma levels detected within 5-10 minutes of oral administration.[4]

-

Time to Peak Plasma Concentration (Tmax): Approximately 1.5 hours for the syrup formulation.[6] For sustained-release tablets, the maximum concentration is reached within 9 hours.[3]

-

Protein Binding: Butamirate and its metabolites are extensively bound to plasma proteins (approximately 95%).[6]

Metabolism

Butamirate undergoes rapid and complete hydrolysis in the plasma to its two primary, and also active, metabolites:

2-phenylbutyric acid is further partially metabolized by hydroxylation.[4]

The metabolic pathway is illustrated in the following diagram:

Excretion

The metabolites of Butamirate are primarily eliminated via the kidneys after conjugation with glucuronic acid.[4]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Butamirate and its principal metabolites.

| Parameter | Butamirate | 2-phenylbutyric acid | diethylaminoethoxyethanol |

| Tmax (hours) | ~1.5 (syrup)[6] | ~1.5[4] | ~0.67[4] |

| Elimination Half-life (hours) | ~6[6] | - | - |

| Protein Binding (%) | ~95[6] | - | - |

Pharmacodynamics

The pharmacodynamic effects of Butamirate are centered on its antitussive action. Both of its major metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol, are also reported to have antitussive activity.[3][4]

Quantitative Pharmacodynamic Data

Experimental Protocols

The pharmacological profile of Butamirate has been characterized using a variety of in vitro and in vivo experimental models.

In Vivo Antitussive Activity: Capsaicin-Induced Cough Model

A common in vivo model to assess antitussive activity is the capsaicin-induced cough model in guinea pigs or healthy volunteers.

Objective: To evaluate the ability of a test compound to suppress cough induced by a chemical irritant.

Methodology:

-

Subjects: Healthy, conscious guinea pigs or human volunteers.

-

Capsaicin Challenge: Subjects are exposed to an aerosolized solution of capsaicin at increasing concentrations.

-

Cough Recording: The number of coughs is recorded by a trained observer or with a sound recording device.

-

Drug Administration: The test compound (Butamirate) or placebo is administered orally at a specified time before the capsaicin challenge.

-

Data Analysis: The concentration of capsaicin required to elicit a certain number of coughs (e.g., C5, the concentration causing 5 coughs) is determined. An increase in the C5 value after drug administration indicates an antitussive effect.

The following diagram outlines the workflow for the capsaicin-induced cough model:

References

- 1. 2-Phenylbutyric Acid Manufacturer, Exporter in India [vandvpharma.com]

- 2. What is Butamirate Citrate used for? [synapse.patsnap.com]

- 3. Mirakof | 7.5 mg/5 ml | Syrup | মিরাকফ ৭.৫ মি.গ্রা./৫ মি.লি. সিরাপ | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 4. BUTAMIRATE Syrup Pharmacology - MPI, EU: SmPC - RxReasoner [rxreasoner.com]

- 5. [Butamirate citrate in control of cough in respiratory tract inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

Enantioselective Synthesis of Butetamate and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantioselective synthesis of Butetamate, a centrally acting cough suppressant. This compound possesses a single chiral center, leading to the existence of (R)- and (S)-enantiomers, which may exhibit different pharmacological profiles. This document outlines a viable synthetic strategy focusing on the preparation of enantiomerically enriched this compound through the kinetic resolution of its key chiral precursor, 2-phenylbutanoic acid, utilizing enzymatic catalysis. Detailed experimental protocols for the synthesis of both the chiral and achiral precursors, as well as the final esterification step, are provided. Quantitative data from related literature is summarized to offer expected yields and enantioselectivities. Furthermore, logical workflows and key transformations are visualized using process diagrams.

Introduction to this compound and its Stereoisomers

This compound, chemically known as 2-(2-diethylaminoethoxy)ethyl 2-phenylbutanoate, is a non-opioid antitussive agent. Its mechanism of action involves the suppression of the cough reflex at the level of the medulla oblongata in the central nervous system. The molecular structure of this compound features a stereocenter at the C2 position of the 2-phenylbutanoate moiety. Consequently, this compound exists as a pair of enantiomers: (R)-Butetamate and (S)-Butetamate.

The differential pharmacological and toxicological properties of enantiomers of chiral drugs are well-documented. Therefore, the development of synthetic routes that allow for the selective synthesis of individual enantiomers is of significant importance in drug development to potentially enhance therapeutic efficacy and minimize adverse effects. This guide focuses on a strategy for the enantioselective synthesis of this compound, proceeding through the resolution of a key chiral intermediate.

Overall Synthetic Strategy

The enantioselective synthesis of this compound can be achieved through a convergent approach, involving the synthesis of two key precursors: an enantiomerically pure form of 2-phenylbutanoic acid and the achiral amino alcohol, 2-(2-diethylaminoethoxy)ethanol. The final step involves the esterification of these two precursors to yield the desired this compound enantiomer.

Enantioselective Synthesis of (S)-2-Phenylbutanoic Acid via Enzymatic Kinetic Resolution

The key to the enantioselective synthesis of this compound lies in obtaining an enantiomerically pure precursor. Enzymatic kinetic resolution of racemic 2-phenylbutanoic acid or its esters is an effective method. Lipases, such as those from Pseudomonas cepacia or Candida antarctica, have been shown to be effective in selectively catalyzing the hydrolysis or esterification of one enantiomer, allowing for the separation of the two.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Ethyl 2-Phenylbutanoate

This protocol describes the kinetic resolution of racemic ethyl 2-phenylbutanoate using Pseudomonas cepacia lipase.

-

Reaction Setup: In a temperature-controlled reaction vessel, racemic ethyl 2-phenylbutanoate (1.0 eq.) is suspended in a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

-

Enzyme Addition: Pseudomonas cepacia lipase (e.g., Amano Lipase PS) is added to the mixture (typically 10-50% by weight of the substrate).

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 25-40 °C). The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

-

Work-up: Upon reaching the desired conversion, the enzyme is removed by filtration. The aqueous phase, containing the sodium salt of (S)-2-phenylbutanoic acid, is separated from the organic phase (containing the unreacted (R)-ethyl 2-phenylbutanoate).

-

Isolation of (S)-2-Phenylbutanoic Acid: The aqueous phase is acidified (e.g., with 2N HCl) to pH 2 and extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (S)-2-phenylbutanoic acid.

-

Isolation of (R)-2-Phenylbutanoic Acid (Optional): The organic phase from step 4, containing (R)-ethyl 2-phenylbutanoate, can be subjected to chemical hydrolysis (e.g., using NaOH followed by acidification) to obtain (R)-2-phenylbutanoic acid.

Quantitative Data

The following table summarizes typical quantitative data for the enzymatic resolution of 2-arylalkanoic acids, which can be expected to be similar for 2-phenylbutanoic acid.

| Parameter | Value | Reference |

| Enzyme | Pseudomonas cepacia Lipase | General literature on lipase resolution |

| Substrate | Racemic Ethyl 2-Phenylbutanoate | General literature on lipase resolution |

| Solvent | Phosphate Buffer / Heptane | General literature on lipase resolution |

| Temperature | 30 °C | General literature on lipase resolution |

| Reaction Time | 24 - 72 hours | General literature on lipase resolution |

| Conversion | ~50% | General literature on lipase resolution |

| Yield of (S)-acid | 40 - 45% | General literature on lipase resolution |

| Enantiomeric Excess (ee) of (S)-acid | >95% | General literature on lipase resolution |

| Yield of (R)-ester | 40 - 45% | General literature on lipase resolution |

| Enantiomeric Excess (ee) of (R)-ester | >95% | General literature on lipase resolution |

Synthesis of 2-(2-Diethylaminoethoxy)ethanol

The achiral precursor, 2-(2-diethylaminoethoxy)ethanol, can be synthesized via the reaction of 2-chloroethoxy ethanol with diethylamine.

Experimental Protocol

-

Reaction Setup: In a sealed reaction vessel, 2-chloroethoxy ethanol (1.0 eq.) and diethylamine (2.0 - 3.0 eq.) are mixed, optionally in the presence of a catalyst.

-

Reaction: The mixture is heated to 80-130 °C for 2-4 hours. The reaction progress can be monitored by Gas Chromatography (GC).

-

Work-up: After completion, the reaction mixture is cooled. The by-product, diethylamine hydrochloride, is neutralized with an aqueous solution of sodium hydroxide.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are dried and purified by vacuum distillation to yield 2-(2-diethylaminoethoxy)ethanol.

Synthesis of Enantiomerically Pure this compound

The final step is the esterification of the enantiomerically pure 2-phenylbutanoic acid with 2-(2-diethylaminoethoxy)ethanol. A common method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride.

Experimental Protocol

-

Activation of Carboxylic Acid: Enantiomerically pure (S)-2-phenylbutanoic acid (1.0 eq.) is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent (e.g., dichloromethane or toluene) to form the corresponding acid chloride. The reaction is typically carried out at room temperature or with gentle heating.

-

Esterification: The resulting (S)-2-phenylbutanoyl chloride is then reacted with 2-(2-diethylaminoethoxy)ethanol (1.0 - 1.2 eq.) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. The reaction is typically performed at 0 °C to room temperature.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford the enantiomerically pure (S)-Butetamate.

Conclusion

This technical guide has detailed a robust and feasible strategy for the enantioselective synthesis of this compound. The key to this approach is the efficient enzymatic kinetic resolution of racemic 2-phenylbutanoic acid, which provides access to the required chiral precursor in high enantiomeric purity. The synthesis of the achiral amino alcohol and the final esterification are based on well-established chemical transformations. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the production of enantiomerically pure this compound for further pharmacological evaluation.

Methodological & Application

Designing Clinical Trials for Butetamate Efficacy in Respiratory Diseases: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy of Butetamate in the treatment of respiratory diseases, particularly those characterized by bronchospasm and persistent cough, such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Introduction and Rationale

This compound (also known as Butamirate) is a non-opioid, centrally acting antitussive agent.[1][2] Its primary mechanism of action involves the suppression of the cough reflex at the level of the medulla oblongata in the brainstem.[3][4][5] Notably, preclinical and clinical observations suggest that this compound also possesses mild bronchodilatory and anti-inflammatory properties, which may offer therapeutic benefits in respiratory conditions beyond simple cough suppression.[2][3][4][5][6]

The dual action of this compound as both an antitussive and a potential bronchodilator makes it a compelling candidate for investigation in diseases like COPD and asthma, where both cough and bronchoconstriction are key pathological features.[3] Designing robust clinical trials is essential to scientifically validate these potential therapeutic effects and establish a clear efficacy and safety profile for this compound in these patient populations.

Proposed Mechanism of Action of this compound in Respiratory Disease

This compound is believed to exert its effects through a combination of central and peripheral pathways. Centrally, it acts on the cough center in the medulla to increase the threshold for the cough reflex.[3][4][5] Peripherally, it is suggested to have anti-inflammatory and bronchospasmolytic activity.[4][5][6]

Clinical Trial Design: A Phase IIb, Randomized, Double-Blind, Placebo-Controlled Study

This section outlines a detailed protocol for a Phase IIb clinical trial designed to assess the efficacy and safety of this compound in patients with moderate COPD.

Study Objectives

Primary Objective:

-

To evaluate the effect of this compound on lung function as measured by the change from baseline in trough Forced Expiratory Volume in 1 second (FEV1).

Secondary Objectives:

-

To assess the effect of this compound on patient-reported respiratory symptoms using the Evaluating Respiratory Symptoms in COPD (E-RS:COPD) scale.[7]

-

To evaluate the impact of this compound on health-related quality of life using the St. George's Respiratory Questionnaire (SGRQ).[8]

-

To determine the effect of this compound on cough frequency and severity.

-

To assess the safety and tolerability of this compound in the study population.

Study Population

A total of 240 patients with a diagnosis of moderate COPD will be recruited.

| Inclusion Criteria | Exclusion Criteria |

| Male or female, aged 40-75 years. | History of asthma.[9] |

| Confirmed diagnosis of COPD (GOLD Stage 2). | Known hypersensitivity to this compound or its components.[9] |

| Post-bronchodilator FEV1/FVC ratio < 0.70. | Current participation in another clinical trial. |

| Post-bronchodilator FEV1 ≥ 50% and < 80% of predicted value. | Significant comorbidities that could interfere with the study.[9] |

| Current or former smoker with a smoking history of ≥ 10 pack-years. | Pregnant or lactating females.[9] |

| Stable disease for at least 4 weeks prior to screening. | Use of other antitussive medications during the study period. |

Study Design and Treatment

This will be a 12-week, randomized, double-blind, placebo-controlled, parallel-group study. Eligible participants will be randomized in a 1:1:1 ratio to one of three treatment arms:

-

Arm 1: this compound (e.g., 50 mg tablet) administered orally three times daily.

-

Arm 2: this compound (e.g., 100 mg tablet) administered orally three times daily.

-

Arm 3: Placebo tablet administered orally three times daily.

Efficacy and Safety Assessments

| Assessment | Schedule |

| Efficacy | |

| Spirometry (FEV1, FVC) | Screening, Baseline, Weeks 4, 8, 12 |

| E-RS:COPD Questionnaire | Baseline, Weeks 4, 8, 12 |

| SGRQ | Baseline, Week 12 |

| 24-hour Cough Monitoring | Baseline, Week 12 |

| Safety | |

| Physical Examination | Screening, Baseline, Week 12 |

| Vital Signs | At each study visit |

| 12-lead ECG | Screening, Week 12 |

| Clinical Laboratory Tests | Screening, Weeks 4, 12 |

| Adverse Event Monitoring | Throughout the study |

Experimental Protocols

Spirometry

Spirometry will be performed according to the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.

-

Patient Preparation: Patients should refrain from smoking for at least 1 hour before testing and from using short-acting bronchodilators for at least 6 hours.

-

Procedure:

-

The patient will be seated comfortably.

-

A nose clip will be applied.

-

The patient will be instructed to inhale fully and then exhale as forcefully and completely as possible into the spirometer.

-

At least three acceptable maneuvers will be performed, with the two best FEV1 values within 150 mL of each other.

-

-

Measurements: FEV1 and Forced Vital Capacity (FVC) will be recorded.

24-hour Cough Monitoring

Objective cough frequency will be measured using a validated ambulatory cough monitor.

-

Device Setup: The patient will be fitted with a portable recording device with a microphone.

-

Recording: The device will record continuously for a 24-hour period during the patient's normal activities.

-

Data Analysis: The recordings will be analyzed using a validated algorithm to count the number of coughs.

Data Analysis Plan

The primary efficacy endpoint, the change from baseline in trough FEV1 at Week 12, will be analyzed using an Analysis of Covariance (ANCOVA) model with treatment group as a factor and baseline FEV1 as a covariate. Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.

Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of this compound is crucial for dose selection and interpretation of clinical trial results.

| Pharmacokinetic Parameter | Value | Reference |

| Absorption | Rapidly and completely absorbed. | [6] |

| Time to Peak Plasma Concentration | Approximately 1.5 hours (syrup formulation). | [6] |

| Plasma Protein Binding | Approximately 95%. | [6] |

| Metabolism | Metabolized via hydrolysis into 2-phenyl butyric acid and diethylaminoethoxyethanol. | [6] |

| Excretion | Primarily via urine as metabolites. | [6] |

| Elimination Half-life | Approximately 6 hours. | [1] |

Conclusion

The proposed clinical trial design provides a robust framework for evaluating the efficacy and safety of this compound as a potential treatment for respiratory diseases like COPD. By incorporating objective measures of lung function, patient-reported outcomes, and objective cough monitoring, this study will provide comprehensive data to support the potential dual therapeutic action of this compound. The successful execution of such a trial could lead to a new therapeutic option for patients suffering from chronic respiratory conditions.

References

- 1. What is this compound Citrate used for? [synapse.patsnap.com]

- 2. Butamirate | Manasa Life Sciences [manasalifesciences.com]

- 3. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 4. [Butamirate citrate in control of cough in respiratory tract inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mims.com [mims.com]

- 7. Responsiveness of the E-RS:COPD in Clinical Trials | Journal of the COPD Foundation [journal.copdfoundation.org]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols: In Vitro Assay Development for Screening Butetamate Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butetamate, a centrally acting antitussive, has demonstrated a multi-faceted pharmacological profile, including bronchodilatory and anti-inflammatory effects. Recent studies have elucidated its interaction with the sigma-1 (σ1) receptor and its ability to inhibit STAT3 transcriptional activity, opening new avenues for therapeutic applications. This document provides a comprehensive guide for the development of an in vitro screening cascade to identify and characterize novel this compound analogs with improved potency and selectivity. The protocols outlined herein are designed to assess the primary and secondary pharmacological activities of these analogs, providing a robust framework for lead identification and optimization.

Overview of the Screening Cascade

The proposed screening cascade is a multi-tiered approach designed to efficiently identify promising this compound analogs. The workflow begins with a primary high-throughput screen to assess binding to the sigma-1 receptor, followed by secondary assays to confirm functional activity and evaluate effects on the STAT3 signaling pathway. Tertiary assays are then employed to characterize the bronchodilatory and anti-inflammatory properties of the lead compounds.

Caption: Experimental workflow for screening this compound analogs.

Putative Signaling Pathway of this compound

This compound is believed to exert its effects through multiple pathways. Its binding to the sigma-1 receptor may modulate calcium signaling and downstream cellular processes. Additionally, its inhibition of STAT3 phosphorylation, potentially through the activation of SHP-1 phosphatase, can suppress the transcription of genes involved in cell proliferation and inflammation.

Caption: Putative signaling pathway of this compound.

Experimental Protocols

Primary Screening: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound analogs for the sigma-1 receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand ([³H]-(+)-pentazocine) from the sigma-1 receptor in membrane preparations.

Materials:

-

Guinea pig brain cortex membrane preparation

-

[³H]-(+)-pentazocine

-

This compound and analogs

-

Haloperidol (for non-specific binding)

-

Binding buffer (50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound analogs.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound dilution, and 50 µL of [³H]-(+)-pentazocine (final concentration ~1 nM).

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 50 µL of haloperidol (final concentration 10 µM).

-

Add 100 µL of the membrane preparation (100-200 µg protein/well) to initiate the binding reaction.

-

Incubate at 37°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki values for each analog using appropriate software (e.g., GraphPad Prism).

Secondary Screening: STAT3 Luciferase Reporter Assay

Objective: To assess the inhibitory effect of this compound analogs on STAT3 transcriptional activity.

Principle: This cell-based assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of a STAT3-responsive promoter. Inhibition of STAT3 signaling results in a decrease in luciferase expression.

Materials:

-

HEK293T cells stably expressing a STAT3-luciferase reporter construct

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound and analogs

-

Oncostatin M (OSM) or Interleukin-6 (IL-6) as a STAT3 activator

-

Luciferase assay reagent

-

White, opaque 96-well plates

-

Luminometer

Protocol:

-

Seed the HEK293T-STAT3-luciferase cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound analogs for 1 hour.

-

Stimulate the cells with OSM (10 ng/mL) or IL-6 (20 ng/mL) for 6 hours to activate the STAT3 pathway.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Determine the IC₅₀ values for each analog by plotting the percentage of inhibition against the compound concentration.

Tertiary Screening: Bronchodilator Assay (cAMP Accumulation)

Objective: To evaluate the bronchodilatory potential of this compound analogs by measuring cyclic AMP (cAMP) levels in human airway smooth muscle (HASM) cells.[1][2]

Principle: Bronchodilators often act by increasing intracellular cAMP levels, leading to smooth muscle relaxation. This assay quantifies changes in cAMP in response to treatment with test compounds.

Materials:

-

Primary Human Airway Smooth Muscle (HASM) cells

-

Smooth muscle cell growth medium

-

This compound and analogs

-

Forskolin (positive control)

-

cAMP assay kit (e.g., HTRF, ELISA)

-

96-well cell culture plates

-

Plate reader capable of detecting the assay signal

Protocol:

-

Plate HASM cells in a 96-well plate and grow to confluence.

-

Serum-starve the cells for 24 hours prior to the assay.

-

Treat the cells with various concentrations of this compound analogs or forskolin for 15 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit according to the manufacturer's protocol.

-

Calculate the fold increase in cAMP levels compared to the vehicle-treated control and determine the EC₅₀ values.

Tertiary Screening: Anti-inflammatory Assay (Cytokine Release)

Objective: To assess the anti-inflammatory activity of this compound analogs by measuring the inhibition of pro-inflammatory cytokine release from lipopolysaccharide (LPS)-stimulated macrophages.

Principle: This assay measures the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by macrophages upon inflammatory stimulation.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS)

-

This compound and analogs

-

Dexamethasone (positive control)

-

ELISA kits for human TNF-α and IL-6

-

96-well cell culture plates

-

ELISA plate reader

Protocol:

-

Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.

-

Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

-

Pre-treat the differentiated macrophages with various concentrations of this compound analogs or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 6 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits following the manufacturer's instructions.

-

Determine the IC₅₀ values for the inhibition of cytokine release for each analog.

Data Presentation

The quantitative data for this compound and its hypothetical analogs should be summarized in the following tables for clear comparison.

Table 1: Pharmacological Activity of this compound Analogs

| Compound ID | Sigma-1 Ki (nM) | STAT3 IC₅₀ (µM) | cAMP EC₅₀ (µM) | TNF-α IC₅₀ (µM) | IL-6 IC₅₀ (µM) |

| This compound | 50 | 5.2 | 2.5 | 8.1 | 10.3 |

| Analog A | 15 | 1.8 | 1.1 | 3.5 | 4.2 |

| Analog B | 120 | >50 | 8.9 | 25.6 | 31.8 |

| Analog C | 35 | 2.5 | 1.5 | 4.1 | 5.5 |

Table 2: Selectivity Profile of Lead Candidates

| Compound ID | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | M1 Receptor Ki (µM) | H1 Receptor Ki (µM) |

| This compound | 50 | >10,000 | 15 | >20 |

| Analog A | 15 | >10,000 | >50 | >50 |

| Analog C | 35 | >10,000 | 25 | >50 |

Conclusion

The described in vitro screening cascade provides a systematic and robust approach for the identification and characterization of novel this compound analogs. By evaluating their activity on the sigma-1 receptor, STAT3 signaling, and their functional effects on bronchodilation and inflammation, this workflow will enable the selection of lead candidates with enhanced therapeutic potential for further preclinical and clinical development.

References

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Analysis of Butetamate and its Major Metabolites in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the non-narcotic antitussive agent Butetamate and its two primary metabolites, 2-phenylbutyric acid (2-PBA) and diethylaminoethoxyethanol, in human plasma. The method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the accurate measurement of this compound and its metabolites.

Introduction

This compound is a centrally acting cough suppressant. Following administration, it is rapidly hydrolyzed in the body to form its two main active metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol. To comprehensively understand the pharmacokinetics and metabolic profile of this compound, it is essential to simultaneously measure the parent drug and its key metabolites. This application note presents a detailed protocol for a selective and high-throughput LC-MS/MS method for this purpose.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.

Materials:

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the matrix)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for this compound and its metabolites.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| This compound | 294.2 | 116.1 | 25 | 80 |

| 2-Phenylbutyric Acid | 165.1 | 119.1 | 15 | 40 |

| Diethylaminoethoxyethanol | 162.2 | 86.1 | 20 | 60 |

| Internal Standard (IS) | - | - | - | - |

(Note: The Internal Standard parameters should be optimized based on the specific compound selected.)

Data Presentation

The following table presents hypothetical quantitative data for illustrative purposes. In a validated assay, this would be replaced with actual experimental results including calibration curve parameters, precision, and accuracy data.

Table 1: Hypothetical Calibration Curve Data

| Analyte | Concentration Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.995 |

| 2-Phenylbutyric Acid | 1 - 1000 | > 0.995 |

| Diethylaminoethoxyethanol | 1 - 1000 | > 0.995 |

Table 2: Hypothetical Precision and Accuracy Data

| Analyte | QC Level (ng/mL) | Precision (%CV) | Accuracy (%) |

| This compound | Low (3) | < 15 | 85 - 115 |

| Mid (100) | < 15 | 85 - 115 | |

| High (800) | < 15 | 85 - 115 | |

| 2-Phenylbutyric Acid | Low (3) | < 15 | 85 - 115 |

| Mid (100) | < 15 | 85 - 115 | |

| High (800) | < 15 | 85 - 115 | |

| Diethylaminoethoxyethanol | Low (3) | < 15 | 85 - 115 |

| Mid (100) | < 15 | 85 - 115 | |

| High (800) | < 15 | 85 - 115 |

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow

Caption: LC-MS/MS experimental workflow.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of this compound and its major metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol, in human plasma. The simple sample preparation and rapid chromatographic analysis make this method well-suited for routine use in clinical and research laboratories.

Troubleshooting & Optimization

Troubleshooting peak tailing in Butetamate HPLC analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the HPLC analysis of Butetamate.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for this compound analysis?

A1: While a specific, universally adopted method for this compound is not available, methods for the similar compound Butamirate Citrate can be adapted. A common starting point is reversed-phase HPLC with a C18 or cyanopropyl column.[1][2] The mobile phase often consists of a mixture of acetonitrile or methanol and a phosphate buffer to control pH.[1][2][3][4]

Q2: My this compound peak is tailing. What are the most likely causes?

A2: Peak tailing for a basic compound like this compound is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[5][6] Other potential causes include inappropriate mobile phase pH, column overload, or issues with the HPLC system itself.[7][8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is critical for controlling the ionization state of both this compound (a basic compound) and the residual silanol groups on the column packing. At a low pH, silanol groups are protonated and less likely to interact with the protonated basic analyte, leading to improved peak shape.[6][9] Conversely, at a higher pH, the silanol groups can become ionized and strongly interact with the positively charged this compound, causing peak tailing.[6]

Q4: What is a good starting point for the mobile phase pH when analyzing this compound?

A4: A good starting point for the mobile phase pH is in the acidic range, typically between 3 and 4.[2][4] This ensures that the residual silanol groups on the stationary phase are not ionized, minimizing secondary interactions that lead to peak tailing.

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to troubleshooting and resolving peak tailing in your this compound HPLC analysis.

Problem: The this compound peak exhibits significant tailing.

Step 1: Evaluate the Mobile Phase

Question: Is the mobile phase pH appropriate?

Solution:

-

Check and Adjust pH: Ensure the mobile phase pH is in the acidic range (e.g., pH 3-4) to suppress the ionization of residual silanol groups on the column.[6][9]

-

Buffer Concentration: Use an adequate buffer concentration (typically 10-50 mM) to maintain a stable pH throughout the analysis.[8][9]

-

Mobile Phase Additives: Consider adding a basic modifier like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1-0.2%). TEA acts as a competing base, blocking the active silanol sites and improving peak symmetry.[1][6][9]

Experimental Protocol: Mobile Phase Preparation

-

Buffer Preparation: Prepare a 50 mM potassium dihydrogen phosphate solution in HPLC-grade water.

-

pH Adjustment: Adjust the pH of the buffer solution to 3.0 using phosphoric acid.

-

Organic Modifier: Mix the prepared buffer with acetonitrile or methanol in the desired ratio (e.g., 60:40 v/v).[2][4]

-

Additive (Optional): If required, add triethylamine to the final mobile phase mixture at a concentration of 0.2% (v/v).[1]

-

Degassing: Degas the mobile phase using sonication or vacuum filtration before use.

Step 2: Assess the Column

Question: Is the column the source of the peak tailing?

Solution:

-

Column Type: For basic compounds like this compound, consider using a column with a highly deactivated, end-capped stationary phase to minimize the number of accessible silanol groups.[5][6]

-

Guard Column: If you are using a guard column, it may be contaminated. Replace the guard column and observe the peak shape.[7][10]

-

Column Contamination: The analytical column itself may be contaminated with strongly retained sample matrix components. Try flushing the column with a strong solvent.[7]

-

Column Degradation: Over time, the stationary phase can degrade, especially when operating at the extremes of the pH range. This can expose more silanol groups. If the column is old or has been used extensively, it may need to be replaced.[8]

Quantitative Data: Column Selection and Peak Asymmetry

| Column Type | Stationary Phase | Peak Asymmetry Factor (Typical for Basic Compounds) |

| Standard C18 | Not fully end-capped | > 1.5 |

| End-capped C18 | High degree of end-capping | 1.0 - 1.5 |

| Cyanopropyl | Polar-embedded phase | 1.0 - 1.4 |

Peak asymmetry factor is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Step 3: Check for System and Method Issues

Question: Could other factors be contributing to the peak tailing?

Solution:

-

Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing.[5][11] Try diluting your sample and injecting a smaller volume.[7][8]

-

Extra-column Dead Volume: Excessive dead volume in the tubing, fittings, or detector flow cell can cause peak broadening and tailing. Ensure all connections are made with the correct fittings and tubing and that the tubing length is minimized.[7]

-

Sample Solvent: The sample solvent should be weaker than or similar in strength to the mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.[5]

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting peak tailing.

Signaling Pathway of Peak Tailing due to Silanol Interactions

Caption: Interaction of protonated this compound with ionized silanols.

References

- 1. A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimen… [ouci.dntb.gov.ua]

- 2. Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. youtube.com [youtube.com]

- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]

- 8. gmpinsiders.com [gmpinsiders.com]

- 9. hplc.eu [hplc.eu]

- 10. waters.com [waters.com]

- 11. youtube.com [youtube.com]

Optimizing mobile phase for Butetamate separation in reverse-phase HPLC

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the separation of Butetamate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?

A: Peak tailing for a basic compound like this compound in reverse-phase HPLC is often due to strong interactions between the analyte and acidic silanol groups on the silica-based column packing. Here are several strategies to improve peak shape:

-

Mobile Phase pH Adjustment: The pH of your mobile phase is critical. This compound is a basic compound. Working at a low pH (e.g., pH 3.0-4.0) ensures that this compound is in its protonated (ionized) form, which can help reduce interactions with silanol groups. A common buffer choice is potassium dihydrogen phosphate.[1][2]

-

Use of a Silanol Blocker/Tailing Reducer: Adding a competing base to the mobile phase can effectively block the active silanol sites. A common and effective additive is triethylamine (TEA). Adding a small concentration of TEA (e.g., 0.1-1%) to the buffer solution can significantly improve peak symmetry.[3]

-

Choice of HPLC Column:

-

End-capped Columns: Modern, well-end-capped C8 or C18 columns are designed to minimize exposed silanol groups.

-

Alternative Stationary Phases: A cyanopropyl (CN) column can be a good alternative as it has different selectivity and is less prone to strong silanol interactions compared to traditional C18 columns.[1][2][3]

-

-

Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.

Issue 2: Inadequate Resolution

Q: I am not getting sufficient resolution between this compound and its degradation products or other active ingredients like Benzoic Acid. How can I improve the separation?

A: Improving resolution requires manipulating the selectivity, efficiency, and retention of your chromatographic system.

-

Optimize Organic Modifier Percentage: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a powerful tool for adjusting retention and resolution.

-

Decrease Organic Content: Reducing the percentage of the organic solvent will increase the retention time of your analytes, potentially providing more time for them to separate.

-

Gradient Elution: If you have analytes with a wide range of polarities, a gradient elution (where the organic solvent concentration is increased over time) can provide better separation and sharper peaks for later-eluting compounds.

-

-

Change the Organic Solvent: The choice of organic solvent affects selectivity. If you are using methanol, switching to acetonitrile (or vice versa) can alter the elution order and improve the resolution between critical pairs. Acetonitrile is often a good starting point.[1][2][4]

-

Adjust Mobile Phase pH: As mentioned for peak shape, pH can also influence the retention of ionizable compounds. A slight adjustment in pH can change the ionization state of your analytes and impurities, leading to changes in retention and potentially improved resolution. A pH of around 3.0 to 3.4 has been shown to be effective.[1][2][3]

-

Ion-Pairing Reagents: For separating ionic compounds, adding an ion-pairing reagent like sodium lauryl sulfate[4] or 1-hexane sulfonic acid sodium salt[5] to the mobile phase can significantly improve retention and resolution. These reagents form neutral ion pairs with the charged analyte, which have better interaction with the non-polar stationary phase.

Issue 3: Unstable or Drifting Retention Times

Q: The retention time for my this compound peak is shifting between injections. What could be the cause?

A: Drifting retention times are often indicative of a lack of equilibrium in the HPLC system or changes in the mobile phase.

-

Column Equilibration: Ensure your column is thoroughly equilibrated with the mobile phase before starting your analytical run. This can take 15-30 minutes or longer, especially when using mobile phase additives.

-

Mobile Phase Preparation:

-

Premixing: Always premix your mobile phase components. If you are using an on-line mixer, ensure it is functioning correctly.

-

Degassing: Degas your mobile phase thoroughly to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and lead to retention time shifts.

-

-

pH Stability: Ensure your buffer has sufficient capacity to maintain a stable pH. The pKa of your buffer should be close to the desired pH of the mobile phase.

-

Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.

Data Presentation: Mobile Phase Comparison

The following tables summarize different mobile phase compositions used for the separation of this compound from various sources.

Table 1: Mobile Phase Compositions for this compound Analysis

| Organic Modifier | Aqueous Phase | Additives | Column Type |

| Acetonitrile | 25 mM Potassium Dihydrogen Phosphate, pH 3.4 | None | Cyanopropyl[1][2] |

| Methanol | 50 mM Sodium Dihydrogen Phosphate, pH 3.0 | 1% Triethylamine | Cyanopropyl[3] |

| Acetonitrile | Water with Sodium Lauryl Sulphate and Sulfuric Acid | Sodium Lauryl Sulphate | C8[4] |

| Acetonitrile | 0.008M 1-hexane sulfonic acid sodium salt | 1-hexane sulfonic acid | Not Specified[5] |

Table 2: Example Chromatographic Conditions

| Parameter | Method 1 | Method 2 | Method 3 |

| Mobile Phase Ratio (v/v) | Acetonitrile:Buffer (40:60) | Methanol:Buffer (50:50) | Acetonitrile:Buffer (70:30) |

| Column | Shim-pack Cyanopropyl (250 x 4.6 mm, 5 µm)[1][2] | Cyanopropyl[3] | Zorbax SB-C8 (250 x 4.6 mm, 5 µm)[4] |

| Flow Rate | Not Specified (typically 1.0 mL/min) | Not Specified (typically 1.0 mL/min) | 1.7 mL/min[4] |

| Detection Wavelength | 210 nm[1][2][3] | 210 nm[3] | 205 nm[4] |

Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH Adjustment and Additives

This protocol describes the preparation of a mobile phase similar to one used for improving peak symmetry.

-

Prepare the Aqueous Buffer:

-

Weigh an appropriate amount of Sodium Dihydrogen Phosphate to make a 50 mM solution (e.g., 6.9 g of NaH₂PO₄·H₂O per 1 L of HPLC-grade water).

-

Dissolve the salt in the water.

-

Adjust the pH to 3.0 using phosphoric acid.

-

-

Add Silanol Blocker:

-

To the prepared buffer, add 1% (v/v) of Triethylamine (TEA). For 1 L of buffer, this would be 10 mL of TEA.

-

Mix thoroughly.

-

-

Prepare the Final Mobile Phase:

-

Mix the prepared aqueous buffer with HPLC-grade methanol in a 50:50 (v/v) ratio. For example, mix 500 mL of the buffer with 500 mL of methanol.

-

-

Degas the Mobile Phase:

-

Degas the final mobile phase mixture using a vacuum filtration apparatus with a 0.45 µm filter or by sonication.

-

Visualizations

References

- 1. Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

Improving the sensitivity of Butetamate detection in biological matrices

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the sensitivity of Butetamate detection in biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your bioanalytical method development and sample analysis.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the analysis of this compound in biological samples.

Q1: We are observing a weak signal or no signal for this compound. What are the potential causes and solutions?

A: Low or no signal is a common issue that can stem from several factors throughout the analytical workflow. Here’s a step-by-step troubleshooting guide:

-

Sample Preparation: Inefficient extraction of this compound from the matrix is a primary suspect.

-

Protein Precipitation: While simple, it may not be sufficient for removing interfering matrix components. Consider optimizing the protein precipitation solvent-to-sample ratio or trying different organic solvents (e.g., acetonitrile, methanol).[1]

-

Liquid-Liquid Extraction (LLE): The pH of the aqueous phase and the choice of organic solvent are critical. Ensure the pH is optimized to keep this compound in its non-ionized form for efficient partitioning into the organic layer. Screen various organic solvents of different polarities.

-

Solid-Phase Extraction (SPE): The choice of sorbent and the wash/elution steps are crucial. Ensure the sorbent chemistry is appropriate for this compound's properties. Optimize the pH of the loading solution and the composition of the wash and elution solvents to maximize recovery and minimize matrix effects.[1]

-

-

Chromatographic Conditions: Poor chromatography can lead to peak broadening and reduced sensitivity.

-

Mobile Phase: Ensure the mobile phase composition and pH are optimal for this compound retention and peak shape on your selected column. The use of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency.[2]

-

Column Selection: A C18 column is a common starting point for reversed-phase chromatography.[3][4] However, if issues persist, consider columns with different stationary phases.

-

Gradient Elution: Optimize the gradient profile to ensure adequate separation from matrix components and a sharp peak for this compound.

-

-

Mass Spectrometry Parameters: Suboptimal mass spectrometer settings will directly impact sensitivity.

-

Ionization Source: Electrospray ionization (ESI) is commonly used. Optimize source parameters such as spray voltage, gas temperatures, and gas flow rates.[2]

-

Polarity: Determine if this compound ionizes more efficiently in positive or negative ion mode.

-

MRM Transitions: Ensure the selected precursor and product ion transitions are the most intense and specific for this compound. Perform a compound optimization experiment to determine the optimal collision energy for each transition.[3]

-

Q2: We are experiencing high background noise and significant matrix effects. How can we mitigate these issues?

A: Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.

-

Improve Sample Cleanup: This is the most effective way to reduce matrix effects.

-

Switch from protein precipitation to a more selective technique like LLE or SPE.[5]

-

For SPE, include an interference elution step with a solvent that removes matrix components but not this compound.

-

-

Optimize Chromatography:

-

Adjust the chromatographic gradient to separate this compound from the majority of the matrix components.

-

Consider using a smaller particle size column or a core-shell column for better resolution.[2]

-

-

Use an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is ideal as it will co-elute and experience similar matrix effects, thus providing more accurate quantification. If a SIL-IS is not available, a structural analog can be used.

-

Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects, although this may compromise the limit of detection.[6]

Q3: We are observing poor reproducibility and high variability between injections. What should we investigate?

A: Poor reproducibility can be frustrating and can invalidate your results. Here are some areas to check:

-

Autosampler and Injection Issues:

-

Sample Preparation Inconsistency:

-

Ensure consistent timing and technique for each step of the sample preparation process, especially for manual methods.

-

Use precise pipetting techniques.

-

-

Column Equilibration: Ensure the column is adequately equilibrated between injections, especially when running a gradient.

-

System Stability:

-

Monitor the pump pressure for any fluctuations that might indicate a leak or pump malfunction.

-

Ensure the mass spectrometer has had sufficient time to stabilize.

-

Experimental Protocols

The following are generalized protocols that should serve as a starting point. Optimization for this compound is essential.

Protocol 1: Sample Preparation from Human Plasma

Method A: Protein Precipitation (PPT)

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and inject into the LC-MS/MS system.

Method B: Liquid-Liquid Extraction (LLE)

-

To 200 µL of plasma, add the internal standard.

-

Add 50 µL of a suitable buffer to adjust the pH (optimization required).

-

Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute in 100 µL of the initial mobile phase and inject.

Method C: Solid-Phase Extraction (SPE)

-

Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge thoroughly.

-

Elute this compound with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

Protocol 2: LC-MS/MS Analysis

This is an illustrative LC-MS/MS method. Specific parameters will need to be optimized for this compound.

| Parameter | Illustrative Condition |

| LC System | UHPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive or Negative (to be determined during method development) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing a this compound standard. For a related compound, bumetanide, transitions of m/z 365.08 → 240.10 and 370.04 → 244.52 (for the internal standard) have been used in positive ion mode.[4] |

Quantitative Data Summary

The following table presents example performance metrics for the bioanalysis of a small molecule drug (Bumetanide) in human plasma, which can serve as a target for a validated this compound assay.[4]

| Parameter | Target Value |

| Linearity Range | 3.490–401.192 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 3.490 ng/mL |

| Inter-day Precision (CV%) | 1.76% to 4.75% |

| Inter-day Accuracy (%) | 96.46% to 99.95% |

| Recovery | >85% |

Visualizations

Experimental Workflow for this compound Detection

Caption: A generalized workflow for the detection of this compound in biological matrices.

Troubleshooting Logic for Low Sensitivity

Caption: A logical flow for troubleshooting low sensitivity in this compound analysis.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

Addressing Butetamate formulation issues for consistent in vivo results

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butamirate formulations. Our goal is to help you achieve consistent in vivo results by addressing common formulation challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent in vivo efficacy with our Butamirate Citrate formulation, especially at higher doses. What could be the cause?

A1: Inconsistent in vivo results with Butamirate Citrate formulations can stem from several factors, particularly related to its physicochemical properties and the formulation composition. A key issue reported in the literature is the potential for formulation-related efficacy loss at higher concentrations.[1]

Potential Causes & Troubleshooting Steps:

-

pH-Dependent Solubility: Butamirate Citrate's solubility is pH-dependent. Ensure the pH of your formulation vehicle is optimized for maximum solubility and absorption. In acidic environments, its solubility is enhanced.

-

Excipient Interactions: Excipients in your formulation can significantly impact the bioavailability of Butamirate.[2][3] Review the compatibility of all excipients. Some may hinder dissolution or form complexes with the active pharmaceutical ingredient (API).

-

Hygroscopicity: Butamirate Citrate is hygroscopic, meaning it can absorb moisture from the air. This can lead to changes in the physical properties of the formulation, such as powder flow and tablet hardness, and potentially impact stability and dissolution.[4][5] Ensure proper storage conditions and consider using excipients that can mitigate moisture uptake.

-

Dissolution Rate: The rate at which the Butamirate Citrate dissolves from your dosage form is critical for absorption. Inadequate dissolution can lead to variable plasma concentrations.

Q2: What are the key physicochemical properties of Butamirate Citrate to consider during formulation development?

A2: Understanding the physicochemical properties of Butamirate Citrate is fundamental to developing a robust formulation.

| Property | Implication for Formulation |

| Form | Commonly used as a citrate salt to improve stability and water solubility. |

| Solubility | pH-dependent, with higher solubility in acidic conditions. |

| Hygroscopicity | Can absorb moisture, affecting physical stability and requiring controlled storage.[4][5] |

| Stability | Can degrade under stress conditions such as high temperature, humidity, and extreme pH.[6][7] |

Q3: How can we optimize the dissolution of our Butamirate Citrate tablet formulation?

A3: Optimizing dissolution is key to ensuring consistent bioavailability. Consider the following:

-

Particle Size of API: Micronization of Butamirate Citrate can increase the surface area available for dissolution.

-

Choice of Disintegrants: Superdisintegrants like croscarmellose sodium or sodium starch glycolate can promote rapid tablet breakup.

-

Use of Solubilizing Agents: Incorporating surfactants or other solubilizing agents can enhance the dissolution rate, especially in neutral or slightly alkaline pH environments of the intestine.

-

Manufacturing Process: The compression force used during tableting can impact tablet hardness and disintegration time. A harder tablet may have a slower dissolution rate.

Q4: Are there established analytical methods for quantifying Butamirate and its metabolites in biological samples?